REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)O)C=C(C1)Cl
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Name
|
|
Quantity
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18 g
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Type
|
reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After 5 hours the mixture was poured onto ice
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Duration
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5 h
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Type
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FILTRATION
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Details
|
the white precipitate collected by filtration
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Type
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WASH
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Details
|
The solid was washed with water (3×30 mL)
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Type
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CUSTOM
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Details
|
dried in vacuo
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Name
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|
Type
|
product
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Smiles
|
ClC=1C(=C(C(=O)O)C=C(C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |